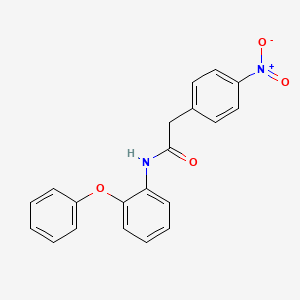
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine, also known as A-86929, is a chemical compound that belongs to the piperazine family. It is a selective agonist of the dopamine D1 receptor, which is a subtype of the dopamine receptor family that is involved in the regulation of motor function, cognition, and reward. A-86929 has been extensively studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and addiction.
作用机制
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that activates the intracellular signaling pathway involving cyclic adenosine monophosphate (cAMP). Activation of the dopamine D1 receptor by 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine leads to an increase in cAMP levels, which in turn activates various downstream signaling pathways involved in the regulation of motor function, cognition, and reward.
Biochemical and Physiological Effects
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects, including the improvement of motor function, reduction of drug-seeking behavior, and improvement of cognitive function. It has also been shown to modulate the release of other neurotransmitters, such as glutamate and acetylcholine, which are involved in the regulation of various physiological processes.
实验室实验的优点和局限性
The advantages of using 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine in lab experiments include its high selectivity for the dopamine D1 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. Its well-characterized pharmacological properties and availability in pure form also make it a useful tool for studying the molecular mechanisms underlying the function of dopamine D1 receptors.
The limitations of using 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine in lab experiments include its potential off-target effects on other receptors and signaling pathways, which may complicate the interpretation of experimental results. Its high potency and potential for inducing behavioral changes may also require careful consideration of experimental design and animal welfare.
未来方向
For research on 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine include the investigation of its potential therapeutic use in the treatment of Parkinson's disease, schizophrenia, and addiction. The development of novel compounds based on the structure of 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine may also lead to the discovery of more potent and selective dopamine D1 receptor agonists with improved pharmacological properties. The investigation of the molecular mechanisms underlying the function of dopamine D1 receptors and their interactions with other neurotransmitter systems may also lead to the discovery of new targets for drug development in various neurological and psychiatric disorders.
合成方法
The synthesis of 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-adamantanamine with 2-methoxybenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学研究应用
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine has been used extensively in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in animal models of addiction, and improve cognitive function in animal models of schizophrenia. 1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine has also been used to study the molecular mechanisms underlying the function of dopamine D1 receptors and their interactions with other neurotransmitter systems.
属性
IUPAC Name |
1-(2-adamantyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-24-20-5-3-2-4-19(20)22-6-8-23(9-7-22)21-17-11-15-10-16(13-17)14-18(21)12-15/h2-5,15-18,21H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYFPBPADFHWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5455338 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5806038.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)
![ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)





![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)